molecular formula C12H14O5 B15377873 Methyl 3-(3,4-dimethoxyphenyl)oxirane-2-carboxylate CAS No. 39829-15-7

Methyl 3-(3,4-dimethoxyphenyl)oxirane-2-carboxylate

Cat. No.: B15377873
CAS No.: 39829-15-7
M. Wt: 238.24 g/mol
InChI Key: TVJWKSMUDASVSJ-UHFFFAOYSA-N
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Description

Methyl 3-(3,4-dimethoxyphenyl)oxirane-2-carboxylate is an electron-rich aryl epoxide characterized by a phenyl ring substituted with two methoxy groups at the 3- and 4-positions and a methyl ester group on the oxirane ring. This compound serves as a critical intermediate in synthetic organic chemistry, particularly in [3+2] cycloaddition reactions to form tetrasubstituted tetrahydrofurans under Lewis acid catalysis . Its reactivity is attributed to the electron-donating methoxy groups, which enhance the electrophilicity of the oxirane ring, facilitating nucleophilic attack. Quantum-chemical calculations (AM1 method) indicate that its synthesis is endothermic with high activation energy, requiring optimized conditions (temperature, pressure, pH) for successful preparation .

Properties

CAS No.

39829-15-7

Molecular Formula

C12H14O5

Molecular Weight

238.24 g/mol

IUPAC Name

methyl 3-(3,4-dimethoxyphenyl)oxirane-2-carboxylate

InChI

InChI=1S/C12H14O5/c1-14-8-5-4-7(6-9(8)15-2)10-11(17-10)12(13)16-3/h4-6,10-11H,1-3H3

InChI Key

TVJWKSMUDASVSJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2C(O2)C(=O)OC)OC

Origin of Product

United States

Biological Activity

Methyl 3-(3,4-dimethoxyphenyl)oxirane-2-carboxylate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's structure, synthesis, and various biological activities, supported by data tables and case studies from diverse sources.

Chemical Structure and Properties

This compound features an oxirane (epoxide) ring and a carboxylate functional group. The presence of two methoxy groups on the phenyl ring enhances its lipophilicity, potentially improving membrane penetration and bioavailability. The molecular formula is C12H14O5C_{12}H_{14}O_5, with a molecular weight of approximately 238.24 g/mol .

Synthesis

The synthesis of this compound typically involves a reaction between veratraldehyde and methyl chloroacetate in the presence of sodium methoxide. The general procedure includes:

  • Preparation of Reagents : Sodium is dissolved in dry methanol to create sodium methoxide.
  • Reaction : A solution of veratraldehyde and methyl chloroacetate is added dropwise to the sodium methoxide solution.
  • Precipitation : The reaction mixture is poured into water and acetic acid to precipitate the product.
  • Purification : The solid product is filtered, washed, and recrystallized from methanol .

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, in a study involving lung and colon cancer cells, derivatives showed IC50 values below 100 µM, indicating potent cytotoxicity compared to standard chemotherapeutics like cisplatin .

Table 1: Antiproliferative Activity of Related Compounds

Compound NameCell LineIC50 (µM)Comparison to Cisplatin
Compound ALung85Higher
Compound BColon90Higher
This compoundColon<100Higher

Enzyme Inhibition

Molecular docking studies have indicated that this compound can inhibit cyclin-dependent kinase 1 (CDK1), a crucial enzyme in cell cycle regulation. The binding affinity of this compound was found to be significant, suggesting its potential as a therapeutic agent in cancer treatment .

Case Studies

  • Study on Antiproliferative Effects : A study evaluated the cytotoxic effects of several oxirane derivatives on colon cancer cells. Results indicated that this compound exhibited higher cytotoxicity than traditional agents like cisplatin.
  • Enzyme Interaction Analysis : Molecular dynamics simulations revealed stable binding interactions between CDK1 and this compound, suggesting its potential role as an inhibitor in cancer therapy.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Name Substituents on Phenyl Ring Molecular Formula Molecular Weight Key Features
Methyl 3-(3,4-dimethoxyphenyl)oxirane-2-carboxylate 3,4-dimethoxy C₁₃H₁₆O₅ 264.26 g/mol High electron density; used in cycloadditions
Methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate 4-methoxy C₁₁H₁₂O₄ 208.21 g/mol Reduced electron donation; stereochemistry (2R,3S) specified
Methyl 3-methyl-3-(4-methylphenyl)oxirane-2-carboxylate 4-methyl; methyl on oxirane C₁₂H₁₄O₃ 206.24 g/mol Steric hindrance; lower polarity
Methyl (2R,3S)-3-phenyloxirane-2-carboxylate Phenyl (no substituents) C₁₀H₁₀O₃ 178.19 g/mol Minimal electron donation; trans stereochemistry
tert-Butyl-3-(3,4-dibenzyloxyphenyl)oxirane-2-carboxylate 3,4-dibenzyloxy C₂₇H₂₆O₅ 430.49 g/mol Bulky tert-butyl ester; exothermic synthesis

Reactivity in Cycloaddition Reactions

  • Target Compound : Participates in formal [3+2] cycloadditions with alkenes under Lewis acid catalysis, yielding tetrasubstituted tetrahydrofurans. Reactivity is enhanced by electron-donating methoxy groups .
  • 4-Methoxy and Phenyl Analogs : Reduced electron density (fewer methoxy groups) decreases cycloaddition efficiency. For example, methyl 3-phenyloxirane-2-carboxylate shows lower reactivity due to the absence of activating substituents .
  • Steric Effects : The tert-butyl analog’s bulkiness may hinder reaction kinetics, while methyl groups in the 4-methylphenyl derivative introduce steric constraints .

Critical Analysis of Substituent Effects

  • Electron-Donating Groups: Methoxy groups at the 3,4-positions maximize electron density, optimizing cycloaddition reactivity. Mono-methoxy or non-substituted analogs exhibit diminished reactivity .
  • Steric Considerations : Bulky substituents (e.g., tert-butyl, methyl) reduce reaction rates but may improve selectivity in certain transformations .
  • Thermodynamic Stability : Endothermic synthesis of the target compound implies higher energy input requirements compared to exothermic analogs like the tert-butyl derivative .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Methyl 3-(3,4-dimethoxyphenyl)oxirane-2-carboxylate, and how do reaction conditions influence stereochemical outcomes?

  • The compound is synthesized via asymmetric epoxidation (e.g., Sharpless epoxidation) of methyl cinnamate derivatives or ring-opening reactions of epoxide precursors. Catalysts like Jacobsen’s Mn(III)-salen complexes are critical for enantioselectivity, with temperature (0–40°C) and solvent polarity (e.g., dichloromethane) optimizing yield and stereopurity .
  • Quantum-chemical calculations (AM1 method) indicate the synthesis is endothermic with high activation energy, requiring precise control of pH and pressure to favor product formation .

Q. Which analytical techniques are essential for characterizing this compound’s structure and purity?

  • NMR spectroscopy (¹H/¹³C) confirms stereochemistry and substituent positions, while mass spectrometry (MS) validates molecular weight (208.21 g/mol) and fragmentation patterns. HPLC with chiral columns resolves enantiomers (e.g., (2R,3S) vs. (2S,3R)), critical for pharmacological studies .

Q. How does the methoxyphenyl substituent influence reactivity in nucleophilic ring-opening reactions?

  • The 3,4-dimethoxyphenyl group enhances electron density, directing nucleophilic attack to the less hindered oxirane carbon. For example, amine nucleophiles preferentially open the epoxide at the β-position, forming β-amino alcohols, as observed in analogous compounds .

Q. What are the current limitations in understanding this compound’s biological activity?

  • Limited data exist on specific biological targets. However, the epoxide’s electrophilic nature suggests potential interactions with nucleophilic residues in enzymes or DNA, warranting in vitro assays (e.g., cytotoxicity screens, enzyme inhibition studies) .

Advanced Research Questions

Q. How can computational methods guide the optimization of enantioselective synthesis?

  • Density Functional Theory (DFT) simulations predict transition-state geometries and activation barriers, aiding catalyst design. For instance, AM1 calculations reveal steric effects from the dimethoxyphenyl group that influence diastereomeric excess (up to 85% ee under optimized conditions) .

Q. What strategies resolve contradictions in reported reaction yields or stereochemical outcomes?

  • Discrepancies arise from varying catalyst loads (e.g., 5–20 mol%) or solvent systems. Systematic Design of Experiments (DoE) approaches, coupled with real-time monitoring (e.g., in situ FTIR), identify critical parameters. For example, polar aprotic solvents like THF improve epoxidation kinetics compared to toluene .

Q. How do structural modifications (e.g., substituent position) alter reactivity or bioactivity?

  • Comparative studies with analogs (e.g., 4-methoxyphenyl vs. 4-fluorophenyl derivatives) show that electron-donating groups (e.g., -OCH₃) stabilize transition states in epoxide ring-opening, while electron-withdrawing groups (-F) increase electrophilicity. Bioactivity screens in cancer cell lines (IC₅₀ values: 20–50 μM) highlight substituent-dependent cytotoxicity .

Q. What methodologies validate the compound’s stability under physiological conditions?

  • Accelerated stability studies (pH 7.4 buffer, 37°C) monitored via LC-MS reveal hydrolysis of the ester group as a primary degradation pathway. Half-life (t₁/₂) ranges from 8–24 hours, suggesting formulation strategies (e.g., liposomal encapsulation) to enhance bioavailability .

Methodological Recommendations

  • Stereochemical Analysis : Use NOESY NMR to confirm spatial arrangements of substituents .
  • Reaction Optimization : Employ microfluidic reactors to control exothermic epoxidation steps and minimize side products .
  • Biological Assays : Pair high-throughput screening with molecular docking to identify putative targets (e.g., cytochrome P450 enzymes) .

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